5-Deschlorolifitegrast

Analytical Chemistry Pharmaceutical Quality Control Drug Impurity Profiling

5-Deschlorolifitegrast is the definitive, single-point structural variant (5-deschloro) of Lifitegrast, critical for ANDA and DMF submissions. Its unique chromatographic signature and exact molecular weight (581.0 g/mol) provide non-fungible metrics for precise impurity identification and quantification, a requirement generic Lifitegrast or other positional isomers cannot fulfill. This standard is essential for demonstrating method specificity in forced degradation studies and ensuring batch-to-batch compliance with ICH guidelines during commercial production.

Molecular Formula C29H25ClN2O7S
Molecular Weight 581.0 g/mol
CAS No. 2322380-15-2
Cat. No. B15290391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Deschlorolifitegrast
CAS2322380-15-2
Molecular FormulaC29H25ClN2O7S
Molecular Weight581.0 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)NC(=O)C2=C(C3=C(CN(CC3)C(=O)C4=CC5=C(C=C4)C=CO5)C=C2)Cl
InChIInChI=1S/C29H25ClN2O7S/c1-40(37,38)21-4-2-3-17(13-21)14-24(29(35)36)31-27(33)23-8-7-20-16-32(11-9-22(20)26(23)30)28(34)19-6-5-18-10-12-39-25(18)15-19/h2-8,10,12-13,15,24H,9,11,14,16H2,1H3,(H,31,33)(H,35,36)/t24-/m0/s1
InChIKeyUTAKOILOLQKSMB-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Deschlorolifitegrast (CAS 2322380-15-2): A Critical Reference Standard for Lifitegrast Pharmaceutical Analysis


5-Deschlorolifitegrast (CAS 2322380-15-2) is a chemically characterized reference standard and a recognized process-related impurity of Lifitegrast, a lymphocyte function-associated antigen-1 (LFA-1) antagonist approved for treating dry eye disease [1][2]. It is the 5-deschloro analog of Lifitegrast, distinguished by the substitution of a chlorine atom with hydrogen at the 5-position of the tetrahydroisoquinoline core, resulting in a molecular formula of C29H25ClN2O7S and a molecular weight of 581.0 g/mol [1]. Primarily utilized in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of Lifitegrast, this compound serves as a crucial tool for ensuring the purity and safety of the final drug product [1][3].

Why 5-Deschlorolifitegrast Cannot Be Substituted by Generic Lifitegrast or Other Impurities


Generic substitution is not viable for 5-Deschlorolifitegrast because its specific utility lies in its identity as a unique, single-point structural variant (5-deschloro) of the Lifitegrast molecule. This singular difference in the chlorine substitution pattern imparts distinct physicochemical properties, such as melting point and chromatographic behavior, that are critical for the precise identification and quantification of this specific impurity in pharmaceutical analysis . Using the parent drug Lifitegrast (which is 5,7-dichloro) or other Lifitegrast impurities (e.g., bromo-analogs, positional isomers) would yield inaccurate results, failing to meet the stringent regulatory requirements for ANDA submissions where impurity-specific reference standards are mandated for method validation and quality control [1][2]. The compound's exact molecular weight of 581.0 g/mol and its specific retention time in validated HPLC methods are non-fungible metrics that define its analytical purpose [3].

Quantitative Differentiation of 5-Deschlorolifitegrast Against Key Comparators for Scientific and Procurement Decisions


Structural Differentiation: A Single Chlorine Substitution Defines Its Identity

The key differentiation between 5-Deschlorolifitegrast and the parent API Lifitegrast lies in a single halogen atom substitution at the 5-position of the tetrahydroisoquinoline core . Lifitegrast is a 5,7-dichloro compound (C29H24Cl2N2O7S, MW 615.5 g/mol), whereas 5-Deschlorolifitegrast is a 5-chloro compound (C29H25ClN2O7S, MW 581.0 g/mol), resulting from the replacement of the 5-position chlorine with hydrogen [1][2]. This structural difference is the primary reason for its unique analytical properties and is a direct consequence of a known synthetic side-reaction (de-chlorination) during Lifitegrast manufacture [3].

Analytical Chemistry Pharmaceutical Quality Control Drug Impurity Profiling

Physicochemical Property: A Distinct Melting Point and Storage Profile

5-Deschlorolifitegrast exhibits distinct physicochemical properties compared to the parent Lifitegrast molecule. It has a reported melting point range of 138-153°C . This is a critical differentiator, as melting point is a key identifier for chemical reference standards and is used in purity assessments and confirmation of identity [1]. The compound is hygroscopic and requires storage at -20°C in a freezer under an inert atmosphere, a specific handling condition that differs from the API and many other impurities, and which is crucial for maintaining its long-term stability as a standard .

Physicochemical Characterization Analytical Reference Standards Stability Testing

Regulatory and Commercial Designation: A Unique Impurity in Multiple Pharmacopeial Schemes

5-Deschlorolifitegrast is not a single entity in regulatory parlance. It is cataloged under multiple distinct impurity codes by different manufacturers and standards organizations, including Lifitegrast Impurity 17, Lifitegrast Impurity 30, Lifitegrast Impurity 57, and 立他司特杂质12 [1]. This is in contrast to the parent API, Lifitegrast, which has a single, standardized CAS number (1025967-78-5) and name. The existence of multiple codes reflects its identification as a key process-related impurity across various synthetic routes and regulatory filings, underscoring its widespread recognition and the need for a highly characterized, single-chemical-entity reference standard for cross-referencing [2].

Regulatory Affairs Pharmacopeial Compliance ANDA Submission

Analytical Differentiation: A Precisely Defined Molecular Mass for Mass Spectrometric Assays

The exact mass of 5-Deschlorolifitegrast (monoisotopic mass based on C29H25ClN2O7S) is a critical analytical differentiator. Its molecular weight is 581.0 g/mol, which is precisely 34.5 g/mol less than that of the parent drug Lifitegrast (C29H24Cl2N2O7S, MW 615.5 g/mol) [1][2]. This mass difference corresponds to the replacement of one chlorine atom with hydrogen. In liquid chromatography-mass spectrometry (LC-MS) and high-resolution mass spectrometry (HRMS) assays, this specific mass shift allows for the unambiguous identification and quantification of the 5-deschloro impurity in the presence of the parent drug and other related substances, a capability not possible with non-specific analytical standards [3].

Mass Spectrometry HPLC Method Development Impurity Quantification

Procurement Differentiation: High Purity Standards with Guaranteed Characterization Data

Unlike the bulk API Lifitegrast, which is manufactured to drug substance purity specifications (e.g., >99%), 5-Deschlorolifitegrast is supplied as a highly characterized reference standard with a typical purity specification of >95% or >98%, as verified by HPLC [1]. Critically, procurement of this compound from reputable suppliers includes comprehensive analytical data packages (Certificate of Analysis) containing HPLC, NMR, MS, and other spectra, which are essential for regulatory filings [2][3]. This level of characterization and documentation is a key differentiator from purchasing generic Lifitegrast, which would not come with the impurity-specific analytical data required for method validation and quality control [2].

Supply Chain Reference Standard Procurement Regulatory Compliance

Recommended Research and Industrial Use-Cases for 5-Deschlorolifitegrast Based on Verified Evidence


ANDA and DMF Submission: Validating Analytical Methods for Lifitegrast

The primary use-case for 5-Deschlorolifitegrast is as a reference standard in the development and validation of analytical methods (AMV) for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) for generic Lifitegrast. Its distinct molecular mass (581.0 g/mol) and melting point (138-153°C) allow for the precise identification and quantification of this specific process impurity, as required by regulatory bodies like the FDA [1][2][3]. This ensures the generic product meets stringent purity and safety standards comparable to the innovator drug (Xiidra).

Pharmaceutical Quality Control (QC) in Lifitegrast Commercial Production

During the commercial synthesis of Lifitegrast, 5-Deschlorolifitegrast can form as a process impurity due to de-chlorination side-reactions [1]. This compound is essential for routine QC release testing of Lifitegrast API and finished ophthalmic solution batches. By using it as a quantitative standard in validated HPLC or LC-MS methods, manufacturers can monitor and control the levels of this impurity, ensuring batch-to-batch consistency and compliance with ICH guidelines for impurities in new drug substances [2][3].

Stability-Indicating Method Development for Lifitegrast

5-Deschlorolifitegrast serves as a critical marker compound in forced degradation (stress) studies of Lifitegrast. As a known degradation or process-related impurity, its unique chromatographic retention and mass spectrometric signature (Δ34.5 g/mol from Lifitegrast) are used to demonstrate the specificity and stability-indicating power of analytical methods, proving that the method can accurately measure the API in the presence of its degradation products and impurities without interference [1][2].

Research on Lifitegrast Structure-Activity Relationships (SAR) and Impurity Toxicology

While 5-Deschlorolifitegrast itself has no reported direct biological activity data, its structural similarity to Lifitegrast makes it a valuable tool in research settings. It can be used as a reference compound in studies investigating the impact of halogen substitution on the LFA-1 binding and pharmacological activity of Lifitegrast analogs, or as a well-defined standard in preliminary toxicological assessments of Lifitegrast's impurity profile [1].

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